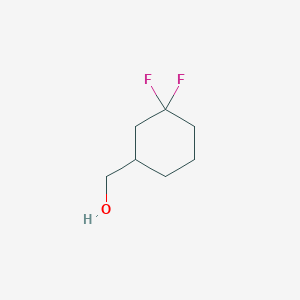
4-Chlorohexanoyl Chloride
Vue d'ensemble
Description
4-Chlorohexanoyl Chloride is a chemical compound with the molecular formula C6H10Cl2O and a molecular weight of 169.05 . It is a highly reactive compound that belongs to the family of organochlorine compounds.
Molecular Structure Analysis
The molecular structure of this compound consists of six carbon atoms, ten hydrogen atoms, two chlorine atoms, and one oxygen atom . The IUPAC name for this compound is this compound .Applications De Recherche Scientifique
Impurity Analysis in Chemical Synthesis
4-Chlorohexanoyl chloride is notable for its role in the synthesis of pharmaceutical intermediates and specialty chemicals. Tang et al. (2010) developed a method using gas chromatography with flame ionization detection (GC-FID) for analyzing impurities in 5-chlorovaleroyl chloride (5-CVC), which includes this compound. This method is essential for ensuring the quality and purity of the final pharmaceutical products, as impurities can significantly impact their safety and efficacy (Tang, Kim, Miller, & Lloyd, 2010).
Catalysis and Organic Synthesis
This compound plays a crucial role in various catalytic and organic synthesis processes. For example, Hutchins and Markowitz (1980) explored its utility in selective reduction reactions, demonstrating its effectiveness in transforming acid chlorides to aldehydes under certain conditions. This research highlights the potential of this compound in facilitating specific chemical transformations, which is valuable in the field of synthetic organic chemistry (Hutchins & Markowitz, 1980).
Environmental Applications
In environmental science, this compound has been studied for its role in the degradation of pollutants. Zhang et al. (2021) investigated the electrochemical-driven nanoparticulate catalysis for the dechlorination of organic chlorides, including compounds related to this compound. This research is significant for developing new methods for the efficient removal of chlorinated environmental pollutants from water, which has profound implications for environmental protection and human health (Zhang et al., 2021).
Photoelectrochemical Sensing
The application of this compound in photoelectrochemical sensing is another area of interest. Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on the heterojunction between a BiPO4 nanocrystal and a BiOCl nanosheet for detecting 4-Chlorophenol, a compound closely related to this compound. This work provides insights into the use of heterojunction materials in photoelectrochemical sensors, which can be a valuable tool for monitoring toxic chlorinated organic pollutants (Yan et al., 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chlorohexanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMAMSOFICKDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)










